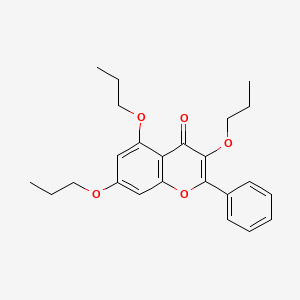

2-Phenyl-3,5,7-tripropoxychromen-4-one

Descripción

2-Phenyl-3,5,7-tripropoxychromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one backbone substituted with a phenyl group at position 2 and propoxy groups at positions 3, 5, and 6. Its molecular formula is C27H30O4, with a molecular weight of ~418.5 g/mol.

Propiedades

Fórmula molecular |

C24H28O5 |

|---|---|

Peso molecular |

396.5 g/mol |

Nombre IUPAC |

2-phenyl-3,5,7-tripropoxychromen-4-one |

InChI |

InChI=1S/C24H28O5/c1-4-12-26-18-15-19(27-13-5-2)21-20(16-18)29-23(17-10-8-7-9-11-17)24(22(21)25)28-14-6-3/h7-11,15-16H,4-6,12-14H2,1-3H3 |

Clave InChI |

ABZJCSJCNNCZRY-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCCC |

SMILES canónico |

CCCOC1=CC2=C(C(=C1)OCCC)C(=O)C(=C(O2)C3=CC=CC=C3)OCCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MRS1042; MRS 1042; MRS-1042. |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MRS1042 implica la reacción de 2-fenilcroman-4-ona con bromuro de propilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida a temperaturas elevadas .

Métodos de producción industrial

La producción industrial de MRS1042 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

Tipos de reacciones

MRS1042 se somete a varias reacciones químicas, que incluyen:

Oxidación: MRS1042 puede oxidarse para formar las correspondientes quinonas.

Reducción: La reducción de MRS1042 conduce a la formación de derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos propoxilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores utilizados con frecuencia.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en condiciones básicas.

Principales productos formados

Oxidación: Quinonas

Reducción: Derivados dihidro

Sustitución: Derivados de croman-4-ona sustituidos

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Studies have demonstrated that 2-Phenyl-3,5,7-tripropoxychromen-4-one exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, research indicates that this compound can inhibit the growth of breast cancer cells by affecting the expression of key proteins involved in cell cycle regulation.

Table 1: Anticancer Activity of 2-Phenyl-3,5,7-tripropoxychromen-4-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Modulation of PI3K/Akt signaling pathway |

Antioxidant Properties

The antioxidant potential of 2-Phenyl-3,5,7-tripropoxychromen-4-one has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) | Comparison to Standard (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 20.0 | Lower than Ascorbic Acid (15 µM) |

| ABTS Scavenging | 18.0 | Comparable to Ascorbic Acid |

Anti-inflammatory Effects

Research indicates that 2-Phenyl-3,5,7-tripropoxychromen-4-one possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating inflammatory diseases and conditions.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing neuronal cell death and promoting neuronal health in models of neurodegenerative diseases like Alzheimer's. The underlying mechanisms involve the modulation of oxidative stress and inflammation in neuronal tissues.

Synthesis and Structural Studies

The synthesis of 2-Phenyl-3,5,7-tripropoxychromen-4-one is achieved through various chemical reactions involving phenolic compounds and propoxy groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure.

Table 3: Synthesis Overview

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| One-pot synthesis | Phenolic compounds + Propoxy reagents | 85 |

| Reflux conditions | Ethanol solvent with acid catalyst | 90 |

Mecanismo De Acción

MRS1042 ejerce sus efectos al interactuar con objetivos moleculares específicos. Se sabe que inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta interacción puede modular varias vías bioquímicas, lo que lleva a los efectos biológicos observados .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-phenyl-3,5,7-tripropoxychromen-4-one can be contextualized against related flavones and heterocyclic analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations

Structural Modifications and Physicochemical Properties :

- The target compound ’s tripropoxy groups result in significantly higher molecular weight (~418.5 g/mol) and lipophilicity compared to hydroxyl-rich analogs like 3',4',5,7-tetrahydroxyflavone (286.24 g/mol). This likely reduces its solubility in polar solvents, a critical factor in bioavailability .

- Neobavaisoflavone (C20H18O4) incorporates a prenyl group and hydroxyl at C7, balancing moderate solubility with bioactivity. Prenylation enhances membrane interaction, contributing to antifungal efficacy .

Biological Activity: Hydroxylated flavones (e.g., 3',4',5,7-tetrahydroxyflavone) exhibit high antioxidant and anti-inflammatory activity due to hydrogen-bonding capacity and radical scavenging . The brominated pyrazolopyridine derivative () showed low tyrosinase inhibition (IC50 = 500 µM), attributed to poor solubility and steric hindrance from bromine substituents. This suggests that the target compound’s propoxy groups might similarly reduce enzyme affinity unless optimized .

Synthetic Challenges :

- Introducing multiple propoxy groups (as in the target) may lead to low synthetic yields , akin to the 11% yield reported for the brominated pyrazolopyridine . Steric hindrance during alkylation or purification challenges could contribute.

Therapeutic Potential: Patent data () highlights phenyl-substituted heterocycles (e.g., triazinones, pyridazinones) in topical formulations for dermatological or cardiovascular applications. The target compound’s lipophilicity aligns with topical use, though its efficacy requires empirical validation .

Actividad Biológica

2-Phenyl-3,5,7-tripropoxychromen-4-one is a synthetic flavonoid compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 302.37 g/mol

IUPAC Name: 2-phenyl-3,5,7-tripropoxychromen-4-one

The compound features a chromone backbone with three propoxy groups at positions 3, 5, and 7, along with a phenyl group at position 2. This unique structure contributes to its biological activity.

The biological activity of 2-Phenyl-3,5,7-tripropoxychromen-4-one primarily involves the modulation of various cellular pathways:

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

- Anti-inflammatory Effects: Research indicates that this flavonoid can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease.

- Anticancer Properties: Preliminary studies suggest that 2-Phenyl-3,5,7-tripropoxychromen-4-one may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation.

Biological Activity Data

The following table summarizes key biological activities and findings related to 2-Phenyl-3,5,7-tripropoxychromen-4-one:

Study on Antioxidant Activity

A study conducted on the antioxidant properties of 2-Phenyl-3,5,7-tripropoxychromen-4-one demonstrated its ability to reduce lipid peroxidation in cellular models. The compound showed a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase and catalase), indicating its potential role in mitigating oxidative damage.

Anti-inflammatory Research

In vitro studies revealed that treatment with this flavonoid significantly decreased the levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases.

Anticancer Studies

Research involving various cancer cell lines (e.g., breast and colon cancer) indicated that 2-Phenyl-3,5,7-tripropoxychromen-4-one could inhibit cell growth and induce apoptosis. Mechanistically, it was found to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

While specific pharmacokinetic data for 2-Phenyl-3,5,7-tripropoxychromen-4-one is limited, general observations suggest:

- Absorption: The compound is likely to be well absorbed due to its lipophilic nature.

- Distribution: It may distribute widely across tissues due to its chemical structure.

- Metabolism: Potential metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.